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These application notes provide a comprehensive overview of the use of barbital sodium as a

component in fixative solutions for tissue preservation. Historically significant, particularly in the

advent of electron microscopy, barbital-based buffers offer precise pH control, which is critical

for achieving optimal morphological preservation with certain fixatives. This document details

the preparation of barbital-containing buffers and their application in established fixation

protocols.

Introduction to Barbital Sodium in Tissue Fixation
Barbital sodium, also known as Veronal sodium, is not a primary fixative agent itself. Instead,

it is a crucial component of buffer systems used to maintain a stable pH for primary fixatives

like osmium tetroxide and formaldehyde.[1] The pH of a fixative solution is a critical factor, as

significant shifts into acidic conditions during fixation can cause artifacts and alter cellular

ultrastructure.[1][2][3][4][5]

The most well-known application of barbital sodium is in the Veronal-acetate buffer,

developed by Michaelis and later famously incorporated by George Palade in his buffered

osmium tetroxide fixative for electron microscopy.[2][4][5][6] This buffer system was

instrumental in producing the high-quality images of cellular ultrastructure that formed the basis

of modern cell biology. The Veronal buffer system is effective in the alkaline range, which was
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found to be optimal for preserving the fine structure of cells and tissues when using osmium

tetroxide.[2][4][5][6]

While phosphate buffers are now more commonly used for routine histology with formalin,

barbital-based buffers remain relevant in specific historical and electron microscopy protocols

where precise pH control in the neutral to slightly alkaline range is paramount.

Data on Fixative Buffers and Their Impact
Direct quantitative comparisons of barbital-buffered fixatives against other buffer systems (e.g.,

phosphate, cacodylate) for the same primary fixative are scarce in modern literature. The focus

of most comparative studies is on the primary fixative agent itself. However, the choice of buffer

is known to influence the overall quality of fixation. The following tables summarize key

parameters for the preparation of a classic barbital-based buffer and the known effects of the

primary fixative it is often paired with, osmium tetroxide.

Table 1: Composition of Michaelis' Veronal-Acetate Buffer

Component
Stock Solution
Concentration

Volume for Final Buffer

Sodium Veronal (Barbital

Sodium)
0.2 M 5.0 ml

Sodium Acetate 0.2 M Varies with desired pH

Hydrochloric Acid (HCl) 0.2 M Varies with desired pH

Distilled Water - To final volume

Note: The precise volumes of sodium acetate and HCl are adjusted to achieve the target pH.

For the classic Palade's fixative, a pH of 7.3-7.5 is targeted.

Table 2: Effects of Osmium Tetroxide Fixation (often buffered with Veronal-Acetate)
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Parameter Effect Notes

Morphology

Excellent preservation of

cellular ultrastructure,

especially membranes.

Osmium tetroxide cross-links

lipids, providing high contrast

for electron microscopy.

Protein Preservation

Poor. Causes significant

protein denaturation and loss

of antigenicity.

Not recommended for

immunohistochemistry.

Nucleic Acid Integrity

Poor. Osmium tetroxide can

react with and degrade nucleic

acids.

Not suitable for studies

involving DNA or RNA analysis

from the fixed tissue.

Penetration Rate Slow.
Requires small tissue blocks

(typically <1 mm³).

Experimental Protocols
Protocol 1: Preparation of Veronal-Acetate Buffer
(Michaelis Buffer)
This protocol describes the preparation of the stock solutions and the final buffer, as adapted

from historical and methodological sources.

Materials:

Sodium Veronal (Sodium 5,5-diethylbarbiturate)

Sodium Acetate (anhydrous)

Hydrochloric Acid (HCl), 0.1 N solution

Distilled water

Stock Solutions:

0.2 M Sodium Veronal Solution:
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Dissolve 41.2 g of sodium Veronal in distilled water to a final volume of 1 L.

0.2 M Sodium Acetate Solution:

Dissolve 16.4 g of anhydrous sodium acetate in distilled water to a final volume of 1 L.

0.1 N Hydrochloric Acid (HCl):

Prepare a standardized 0.1 N HCl solution.

Final Buffer Preparation (pH 7.4):

In a clean glass beaker or flask, combine the following:

5.0 ml of 0.2 M Sodium Veronal solution

3.5 ml of 0.1 N HCl

Add distilled water to bring the total volume to 25 ml.

Verify the pH with a calibrated pH meter and adjust if necessary.

Protocol 2: Palade's Buffered Osmium Tetroxide
Fixation for Electron Microscopy
This protocol is a classic method for preparing biological samples for transmission electron

microscopy (TEM).

Materials:

Veronal-Acetate Buffer (pH 7.3-7.5), prepared as in Protocol 1.

Osmium Tetroxide (OsO₄), typically from a 2% or 4% aqueous stock solution.

Small tissue blocks (<1 mm³).

Graded series of ethanol (e.g., 50%, 70%, 95%, 100%) for dehydration.

Propylene oxide.
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Epoxy resin (e.g., Epon 812).

Procedure:

Primary Fixation:

Prepare the fixative solution by mixing equal volumes of 2% aqueous OsO₄ and the

Veronal-Acetate buffer (pH 7.3-7.5). This results in a final concentration of 1% OsO₄ in a

buffered solution.

Immediately immerse the small tissue blocks in the fixative solution.

Fix for 1-2 hours at 4°C.

Rinsing:

After fixation, rinse the tissue blocks three times with cold Veronal-Acetate buffer for 10-15

minutes each rinse.

Dehydration:

Dehydrate the tissue blocks through a graded series of cold ethanol:

50% ethanol for 10 minutes.

70% ethanol for 10 minutes.

95% ethanol for 10 minutes.

100% ethanol, three changes of 10 minutes each.

Infiltration:

Transfer the tissue blocks to propylene oxide for two changes of 15 minutes each.

Infiltrate the tissue with a 1:1 mixture of propylene oxide and epoxy resin for at least 1

hour.

Transfer to pure epoxy resin and infiltrate overnight.
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Embedding:

Place the infiltrated tissue blocks in embedding capsules with fresh epoxy resin.

Polymerize the resin in an oven at 60°C for 48 hours.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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